Cas no 385384-24-7 (methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate)
![methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate structure](https://es.kuujia.com/scimg/cas/385384-24-7x500.png)
385384-24-7 structure
Nombre del producto:methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Propiedades químicas y físicas
Nombre e identificación
-
- methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate
- Daphnicyclidin D
- [ "" ]
- 385384-24-7
- AKOS040761568
- Methyl (2S,3R,5R,6S,10S)-2,6-dimethyl-21-oxo-14-oxa-8-azahexacyclo[11.6.1.15,19.02,10.03,8.017,20]henicosa-1(19),13(20),17-triene-18-carboxylate
- CS-0129800
-
- Renchi: InChI=1S/C23H27NO4/c1-11-9-24-10-12-4-5-15-17-13(6-7-28-15)18(22(26)27-3)19-20(17)23(12,2)16(24)8-14(11)21(19)25/h11-12,14,16H,4-10H2,1-3H3/t11-,12-,14-,16-,23-/m1/s1
- Clave inchi: DTNVJGYTJYNCDT-UHCAAFETSA-N
- Sonrisas: COC(=O)C1=C2CCOC3=C2C2=C1C(=O)C1CC4N(CC(CC3)C24C)CC1C |c:4,9,12|
Atributos calculados
- Calidad precisa: 381.19400
- Masa isotópica única: 381.19400834g/mol
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 5
- Recuento de átomos pesados: 28
- Cuenta de enlace giratorio: 2
- Complejidad: 925
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 5
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Xlogp3: 1.6
- Superficie del Polo topológico: 55.8Ų
Propiedades experimentales
- Color / forma: Powder
- Denso: 1.32±0.1 g/cm3 (20 ºC 760 Torr),
- Punto de ebullición: 550.4±50.0 °C at 760 mmHg
- Punto de inflamación: 286.7±30.1 °C
- Disolución: Insuluble (6.9E-3 g/L) (25 ºC),
- PSA: 55.84000
- Logp: 2.71770
- Presión de vapor: 0.0±1.5 mmHg at 25°C
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Información de Seguridad
- Instrucciones de peligro: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313
- Instrucciones de Seguridad: H303+H313+H333
- Condiciones de almacenamiento:Store at 4 ℃, better at -4 ℃
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN3763-5 mg |
Daphnicyclidin D |
385384-24-7 | 98% | 5mg |
¥ 4,420 | 2023-07-11 | |
TargetMol Chemicals | TN3763-1 mL * 10 mM (in DMSO) |
Daphnicyclidin D |
385384-24-7 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4520 | 2023-09-15 | |
TargetMol Chemicals | TN3763-5mg |
Daphnicyclidin D |
385384-24-7 | 5mg |
¥ 4420 | 2024-07-20 | ||
A2B Chem LLC | AF87135-5mg |
Daphnicyclidin D |
385384-24-7 | 97.0% | 5mg |
$785.00 | 2024-04-20 | |
TargetMol Chemicals | TN3763-1 ml * 10 mm |
Daphnicyclidin D |
385384-24-7 | 1 ml * 10 mm |
¥ 4520 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3763-1 mg |
Daphnicyclidin D |
385384-24-7 | 1mg |
¥2835.00 | 2022-04-26 | ||
A2B Chem LLC | AF87135-1mg |
Daphnicyclidin D |
385384-24-7 | 97 | 1mg |
$599.00 | 2024-04-20 |
methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate Literatura relevante
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
385384-24-7 (methyl (5aS,9S,10R,11aR,11bS)-9,11b-dimethyl-14-oxo-1,2,4,5,5a,6,8,9,10,11,11a,11b-dodecahydro-10,12-methanopyrano[2',3',4':8,1]azuleno[4,5-a]indolizine-13-carboxylate) Productos relacionados
- 957060-76-3(2-(4-Boronobenzoyl)hydrazinecarbothioamide)
- 1375473-98-5(1-methyl-2-phenyl-1H,6H,7H-pyrrolo2,3-cpyridin-7-one)
- 1420794-38-2(5-Bromo-8-fluoro-6-methylquinoline-2-carboxylic acid)
- 1214338-82-5(3-Fluoro-5-(pyridin-4-yl)pyridine-2-thiol)
- 1208365-12-1(2,3,5,6-Tetrafluoro-4'-(trifluoromethyl)biphenyl)
- 2680727-77-7(3-[N-(3,3-dimethylcyclopentyl)-2,2,2-trifluoroacetamido]pyridine-4-carboxylic acid)
- 2034252-76-9(4-[(1-benzoylpiperidin-3-yl)oxy]-2-methylpyrimidine)
- 22743-37-9(2-Hexynoic acid, 4-methyl-, ethyl ester)
- 1261445-89-9(4,2',3',4',5',6'-Hexafluorobiphenyl-2-carboxaldehyde)
- 2008539-30-6(O-(3-cyclopropylpropyl)hydroxylamine)
Proveedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:385384-24-7)Daphnicyclidin D

Pureza:>98%
Cantidad:5mg,10mg ,20mg ,50mg ,100mg,or customized
Precio ($):Informe